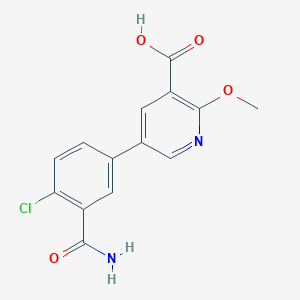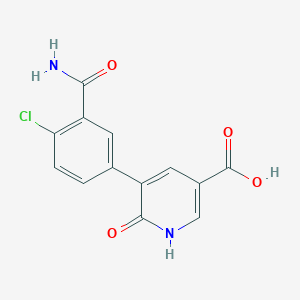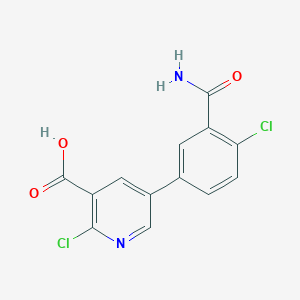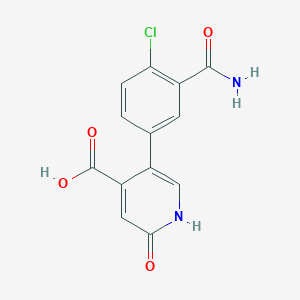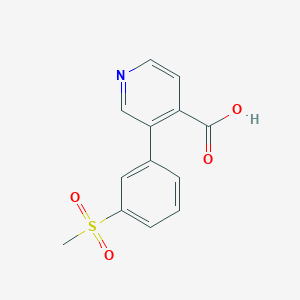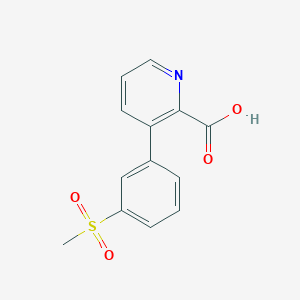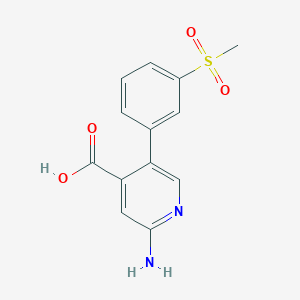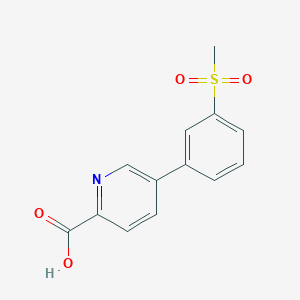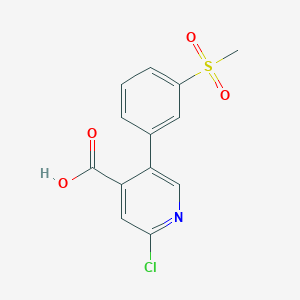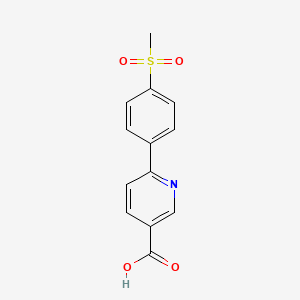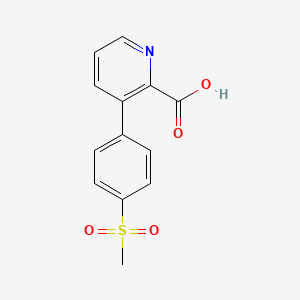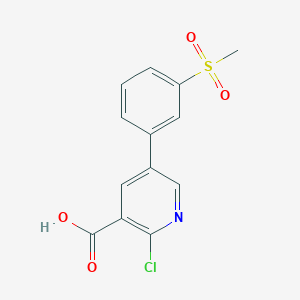
2-Chloro-5-(3-methylsulfonylphenyl)nicotinic acid, 95%
Descripción general
Descripción
2-Chloro-5-(3-methylsulfonylphenyl)nicotinic acid, 95% (2C5MPA) is an organic compound composed of a chloro-substituted nicotinic acid, a methylsulfonylphenyl group, and a chlorine atom. 2C5MPA is a potent inhibitor of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, which is a neurotransmitter. This compound has been studied extensively for its potential applications in the fields of medicine and biochemistry.
Aplicaciones Científicas De Investigación
2-Chloro-5-(3-methylsulfonylphenyl)nicotinic acid, 95% has been studied extensively for its potential applications in the fields of medicine and biochemistry. In particular, it has been studied as a potential therapeutic agent for the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders. Additionally, it has been studied as a potential antifungal agent and as an inhibitor of certain cancer cells.
Mecanismo De Acción
2-Chloro-5-(3-methylsulfonylphenyl)nicotinic acid, 95% works by inhibiting the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, which is a neurotransmitter. By inhibiting the activity of AChE, 2-Chloro-5-(3-methylsulfonylphenyl)nicotinic acid, 95% increases the amount of acetylcholine in the brain, which may improve cognitive function and reduce the symptoms of neurological disorders.
Biochemical and Physiological Effects
2-Chloro-5-(3-methylsulfonylphenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which may improve cognitive function and reduce the symptoms of neurological disorders. Additionally, it has been shown to inhibit the growth of certain cancer cells and to possess antifungal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-5-(3-methylsulfonylphenyl)nicotinic acid, 95% has several advantages for laboratory experiments. It is a potent inhibitor of AChE, which makes it useful for studying the effects of acetylcholine on the brain. Additionally, it is relatively easy to synthesize and is relatively stable in solution. However, there are some limitations to its use in laboratory experiments. It is a relatively expensive compound and can be toxic in high doses.
Direcciones Futuras
There are a number of potential future directions for the study of 2-Chloro-5-(3-methylsulfonylphenyl)nicotinic acid, 95%. These include further studies on its potential therapeutic applications for the treatment of neurological disorders, its potential as an antifungal agent, and its potential to inhibit the growth of certain cancer cells. Additionally, further research could be done to explore its potential as a diagnostic tool for the detection of Alzheimer’s disease and other neurological disorders. Finally, further research could be done to determine the optimal dose and administration route for therapeutic applications.
Métodos De Síntesis
2-Chloro-5-(3-methylsulfonylphenyl)nicotinic acid, 95% can be synthesized through a two-step process. The first step involves the reaction of chloro-substituted nicotinic acid and methylsulfonylphenyl group. This reaction is typically carried out in an aqueous solution at elevated temperatures and yields 2-Chloro-5-(3-methylsulfonylphenyl)nicotinic acid, 95% as the product. The second step involves the addition of chlorine to the product, which is typically done in an organic solvent.
Propiedades
IUPAC Name |
2-chloro-5-(3-methylsulfonylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO4S/c1-20(18,19)10-4-2-3-8(5-10)9-6-11(13(16)17)12(14)15-7-9/h2-7H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUMNIUDRUATKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(N=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688183 | |
| Record name | 2-Chloro-5-[3-(methanesulfonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262004-77-2 | |
| Record name | 3-Pyridinecarboxylic acid, 2-chloro-5-[3-(methylsulfonyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1262004-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-[3-(methanesulfonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



